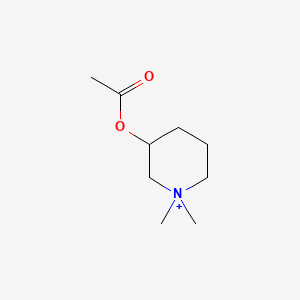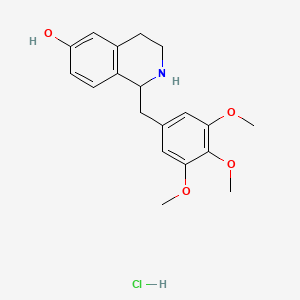
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Aplicaciones Científicas De Investigación
Beta-Adrenergic Properties
- Synthesis of Analogs with Beta-Adrenergic Activity : Studies have synthesized analogs like 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealing beta1-blocking activity and selective beta-adrenergic properties (Miller et al., 1977). Another study synthesized a positional isomer, noting its effective antiaggregatory agent properties in platelet-rich plasma preparations (Miller et al., 1980).
Chromatographic Techniques
- Enantiomer Separation : Enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride have been separated through diastereoisomeric salt formation and chromatographic methods, indicating significant advantages of chromatographic resolution over traditional methods (Zsadon et al., 1987).
Pharmacological Effects
- Bronchodilator and Cardiovascular Effects : The compound has shown potential as a bronchodilator in both in vitro and in vivo tests. It was found to be significantly more active than other bronchodilators, indicating its usefulness in respiratory therapy (Yamato et al., 1967). Additionally, its effects on the cardiovascular system have been studied, with findings suggesting potent cardiovascular actions (Sato et al., 1967).
Chemical Synthesis and Evaluation
- Synthesis and Evaluation : The synthesis of derivatives of this compound has been explored extensively. Studies have evaluated its pharmacological effects, particularly focusing on beta-adrenoceptor preparations, indicating its potential in various pharmacological applications (Miller et al., 1975).
Propiedades
Número CAS |
38085-10-8 |
|---|---|
Fórmula molecular |
C19H24ClNO4 |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-22-17-9-12(10-18(23-2)19(17)24-3)8-16-15-5-4-14(21)11-13(15)6-7-20-16;/h4-5,9-11,16,20-21H,6-8H2,1-3H3;1H |
Clave InChI |
HTLHJNVXKYJRTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl |
Otros números CAS |
38085-10-8 |
Sinónimos |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



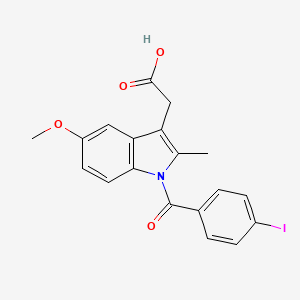
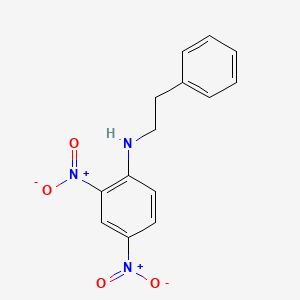
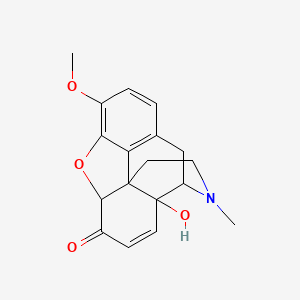
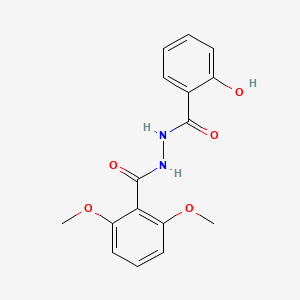
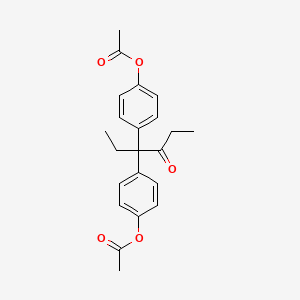
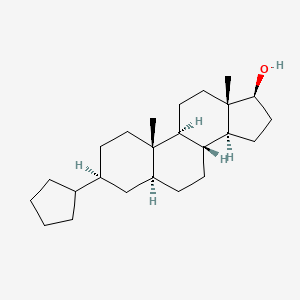

![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)


![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
